molecular formula C21H36Si B14267236 CID 78061100

CID 78061100

Cat. No.: B14267236
M. Wt: 316.6 g/mol
InChI Key: AEIJHUKHEKUWBN-UHFFFAOYSA-N
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Description

CID 78061100 is a PubChem Compound Identifier (CID) assigned to a unique chemical compound within the PubChem database. Notably, the evidence includes references to other CIDs (e.g., hibiscus acid CID: 6481826, oscillatoxin derivatives CID: 101283546, 185389) but omits details specific to this compound .

Properties

Molecular Formula

C21H36Si

Molecular Weight

316.6 g/mol

InChI

InChI=1S/C21H36Si/c1-22-20-16-11-9-7-5-3-2-4-6-8-10-13-17-21-18-14-12-15-19-21/h12,14-15,18-19H,2-11,13,16-17,20H2,1H3

InChI Key

AEIJHUKHEKUWBN-UHFFFAOYSA-N

Canonical SMILES

C[Si]CCCCCCCCCCCCCCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of CID 78061100 would likely involve large-scale chemical reactors, precise control of reaction parameters, and purification processes to ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography might be employed.

Chemical Reactions Analysis

Types of Reactions

CID 78061100 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, reduction might produce alcohols, and substitution could result in halogenated compounds.

Scientific Research Applications

CID 78061100 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061100 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data on CID 78061100 are absent, a comparative framework can be established using methodologies and analogous compounds described in the evidence:

Structural and Analytical Comparisons

  • Mass Spectrometry (MS) and Collision-Induced Dissociation (CID): Techniques such as LC-ESI-MS with source-induced CID fragmentation (as used for ginsenosides in ) could differentiate this compound from structural analogs by analyzing molecular weight, fragmentation patterns, and collision cross-section (CCS) values .
  • Chromatographic Profiling: GC-MS or LC-ELSD () could compare retention times and peak purity with known compounds, such as oscillatoxin derivatives or bioactive acids (e.g., hibiscus acid) .

Pharmacological and Functional Comparisons

  • Bioactivity: If this compound is a therapeutic agent, its efficacy could be benchmarked against compounds like probiotics (for chemotherapy-induced diarrhea, CID) or phytochemicals (e.g., quercetin CID: 5280343) using meta-analyses or clinical trial frameworks .
  • Toxicity and Mechanism: Analogous to oscillatoxin derivatives (), toxicity profiles might be inferred from structural motifs (e.g., polyketide backbones or methyl groups) and compared via in vitro assays.

Key Data Table: Hypothetical Comparison

Property This compound Oscillatoxin D (CID: 101283546) Hibiscus Acid (CID: 6481826)
Molecular Formula Not reported C₃₄H₅₀O₈ C₄H₆O₆
Molecular Weight Not reported 610.75 g/mol 174.11 g/mol
Biological Activity Unknown Cytotoxic (marine toxin) Antioxidant, anti-inflammatory
Analytical Method N/A LC-MS, NMR GC-MS, HPLC

Research Findings and Limitations

Methodological Insights

  • CID Voltage and Charged States: highlights the correlation between CID voltage, charged states, and oligo length, which could guide fragmentation optimization for this compound characterization .

Knowledge Gaps

  • No structural, synthetic, or bioactivity data for this compound are available in the provided evidence.
  • Cross-referencing with PubChem or specialized databases (e.g., ChEMBL, DrugBank) is essential for further profiling.

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